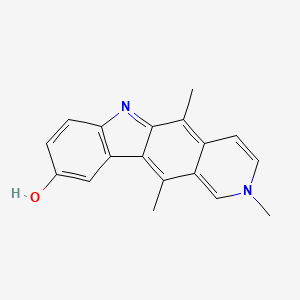
2-Methyl-9-hydroxy-ellipticine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9-hydroxy-ellipticine is a derivative of ellipticine, a naturally occurring alkaloid found in the leaves of the Ochrosia elliptica plant. This compound is known for its potent antitumor properties, which are primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II . The unique structure of this compound, which includes a hydroxyl group at the 9th position and a methyl group at the 2nd position, enhances its cytotoxic activity against cancer cells .
Preparation Methods
The synthesis of 2-Methyl-9-hydroxy-ellipticine involves several steps, starting from the parent compound ellipticine. One common synthetic route includes the hydroxylation of ellipticine at the 9th position, followed by methylation at the 2nd position . The reaction conditions typically involve the use of strong oxidizing agents and methylating reagents under controlled temperatures and pressures . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Methyl-9-hydroxy-ellipticine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group at the 2nd position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted ellipticines .
Scientific Research Applications
2-Methyl-9-hydroxy-ellipticine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Methyl-9-hydroxy-ellipticine involves its intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The compound also interacts with various molecular targets, including the p53 transcription factor and kinases involved in cell cycle regulation .
Comparison with Similar Compounds
2-Methyl-9-hydroxy-ellipticine is unique among ellipticine derivatives due to its specific substitutions at the 2nd and 9th positions, which enhance its cytotoxic activity . Similar compounds include:
Ellipticine: The parent compound with potent antitumor properties but lower cytotoxic activity compared to its derivatives.
9-Hydroxyellipticine: A derivative with a hydroxyl group at the 9th position, known for its DNA intercalation properties.
9-Methoxyellipticine: Another derivative with a methoxy group at the 9th position, which also exhibits strong antitumor activity.
These compounds share similar mechanisms of action but differ in their potency and specific applications .
Properties
CAS No. |
70825-14-8 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2,5,11-trimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3 |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C=C(C=C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


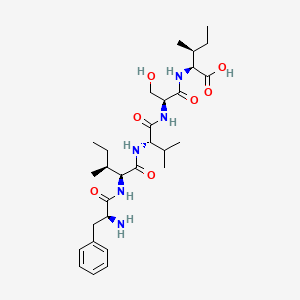
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)

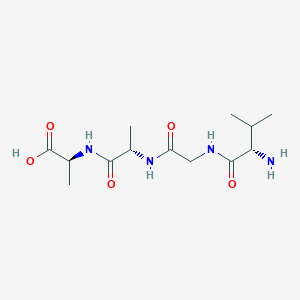
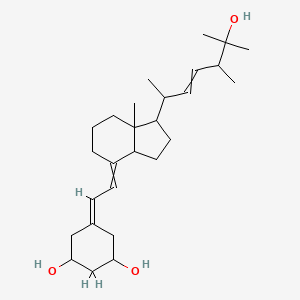

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
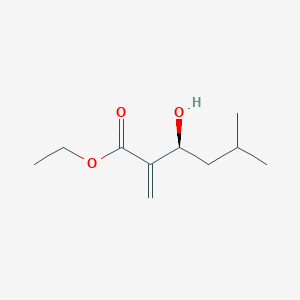
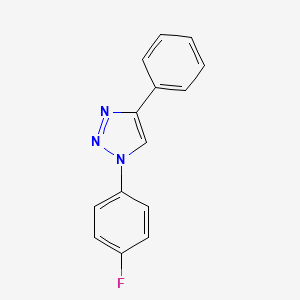
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
